Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
Overview
Description
Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by its unique bicyclic structure, which includes a pyrrolo[3,4-c]pyridine core. The presence of a benzyl group at the 5-position adds to its chemical diversity and potential for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a precursor containing a pyridine ring, which undergoes cyclization with a suitable reagent to form the pyrrolo[3,4-c]pyridine core. The benzyl group is introduced through a subsequent alkylation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one has several applications in scientific research:
Mechanism of Action
The mechanism by which Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Rac-(3aR,7aS)-1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridin-2-one: Another pyrrolopyridine derivative with a methyl group instead of a benzyl group.
1H-Pyrazolo[3,4-b]pyridines:
Uniqueness
Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one stands out due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This unique feature may enhance its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
(3aR,7aS)-5-benzyl-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14-13-6-7-16(10-12(13)8-15-14)9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,15,17)/t12-,13+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDNWXGLKFTFQQ-OLZOCXBDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]2[C@H]1C(=O)NC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955556-62-3 | |
Record name | rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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